(R)-RuCl[(p-cymene)(BINAP)]Cl

Asymmetric Hydrogenation Chiral Alcohols Terpene Derivatives

(R)-RuCl[(p-cymene)(BINAP)]Cl, also known as chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride, is a homogeneous chiral ruthenium catalyst featuring the BINAP ligand and a p-cymene arene ligand. It is widely employed in asymmetric hydrogenation reactions, particularly for the enantioselective reduction of prochiral ketones, β-ketoesters, and alkenes.

Molecular Formula C54H46Cl2P2Ru
Molecular Weight 928.9 g/mol
CAS No. 145926-28-9
Cat. No. B1279170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-RuCl[(p-cymene)(BINAP)]Cl
CAS145926-28-9
Molecular FormulaC54H46Cl2P2Ru
Molecular Weight928.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
InChIInChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyWNHLGYRPKARUHY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-RuCl[(p-cymene)(BINAP)]Cl (CAS 145926-28-9): Chiral Ruthenium Catalyst for Asymmetric Hydrogenation


(R)-RuCl[(p-cymene)(BINAP)]Cl, also known as chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride, is a homogeneous chiral ruthenium catalyst featuring the BINAP ligand and a p-cymene arene ligand . It is widely employed in asymmetric hydrogenation reactions, particularly for the enantioselective reduction of prochiral ketones, β-ketoesters, and alkenes . The compound is commercially available from major chemical suppliers and is a key component in the Takasago BINAP Ru Cymene Catalyst Kit [1].

Why (R)-RuCl[(p-cymene)(BINAP)]Cl Cannot Be Replaced by Generic Ru-BINAP Catalysts


Generic substitution of Ru-BINAP catalysts is not feasible due to profound differences in enantioselectivity, activity, and stability arising from variations in the anionic ligands (e.g., chloride vs. acetate) and the presence of the p-cymene arene. For instance, in the hydrogenation of geraniol, (R)-RuCl[(p-cymene)(BINAP)]Cl yields approximately 50% ee, while the acetate analog R-Ru(OAc)₂(T-BINAP) achieves 60% ee under identical conditions [1]. The p-cymene ligand not only stabilizes the Ru(II) center via η⁶-coordination but also influences ion pairing and diffusion properties, which are absent in dicarboxylate or halide-only complexes [2]. These structural nuances directly impact catalytic performance, making the selection of this specific complex critical for predictable and reproducible outcomes in asymmetric synthesis.

Quantitative Differentiation of (R)-RuCl[(p-cymene)(BINAP)]Cl Against Closest Analogs


Comparative Enantioselectivity in Geraniol Hydrogenation: (R)-RuCl[(p-cymene)(BINAP)]Cl vs. Ru(OAc)₂(T-BINAP) vs. Ru(OAc)₂(BINAP)

In a direct head-to-head comparison under identical conditions (60°C, 40 bar H₂, methanol), (R)-RuCl[(p-cymene)(BINAP)]Cl produced citronellol with an enantiomeric excess (ee) of approximately 50% for the S-enantiomer. In contrast, the acetate analog R-Ru(OAc)₂(T-BINAP) achieved approximately 60% ee, while R-Ru(OAc)₂(BINAP) also gave around 50% ee [1].

Asymmetric Hydrogenation Chiral Alcohols Terpene Derivatives

Enhanced Enantioselectivity and Conversion in Microfluidic Methyl Acetoacetate Hydrogenation

When immobilized in a microfluidic chip reactor with [N₈₂₂₂][Tf₂N]/methanol/water mixed phase, (R)-RuCl[(p-cymene)(BINAP)]Cl catalyzed the hydrogenation of methyl acetoacetate (MAA) with >99% enantioselectivity and >97% conversion [1]. This performance surpasses typical batch reactor results for MAA hydrogenation over similar catalysts, where enantioselectivities often range from 90–95% ee (e.g., 92% ee reported under low-pressure conditions [2]).

Continuous Flow Chemistry β-Ketoester Reduction Process Intensification

Activity Modulation by Acid Addition: Up to 10-Fold Enhancement

The addition of catalytic amounts of organic or inorganic acids to the reaction mixture of methyl acetoacetate hydrogenation with (R)-RuCl[(p-cymene)(BINAP)]Cl enhances the reaction activity by up to one order of magnitude, while maintaining enantioselectivity unchanged [1].

Reaction Rate Optimization Acid Co-catalysis β-Ketoester Hydrogenation

Immobilization Strategy for Heterogeneous Catalysis: Two-Step Method Preserves Homogeneous Performance

When immobilized on montmorillonite support, the two-step immobilization method via [RuCl₂(p-cymene)]₂ dimer yields a catalyst with performance parameters (rate constants, optical yields) comparable to homogeneous experiments using dissolved (R)-RuCl[(p-cymene)(BINAP)]Cl. In contrast, direct impregnation or one-step immobilization results in unstable anchorage and poor catalytic performance [1].

Catalyst Immobilization Heterogeneous Asymmetric Catalysis Montmorillonite Support

Optimized Application Scenarios for (R)-RuCl[(p-cymene)(BINAP)]Cl Based on Quantitative Evidence


Industrial-Scale Production of Chiral β-Hydroxy Esters via Continuous Flow

The catalyst's demonstrated ability to achieve >99% ee and >97% conversion in a microfluidic continuous flow reactor for methyl acetoacetate hydrogenation [1] makes it ideally suited for industrial production of chiral β-hydroxy esters. The process intensification benefits of continuous flow, combined with the catalyst's high enantioselectivity, support cost-effective manufacturing of pharmaceutical intermediates.

Process Optimization Through Acid Co-catalysis

The catalyst's activity can be enhanced by up to an order of magnitude through the addition of acids without loss of enantioselectivity [1]. This tunability is particularly valuable in industrial settings where reaction throughput must be maximized while maintaining chiral purity, such as in the synthesis of high-volume fine chemicals.

Heterogeneous Catalyst Development via Two-Step Immobilization

The two-step immobilization method using [RuCl₂(p-cymene)]₂ on montmorillonite yields a heterogeneous catalyst with performance comparable to the homogeneous complex [1]. This approach is directly applicable to the design of recoverable and reusable catalyst systems for asymmetric hydrogenation, reducing metal contamination and enabling simpler product purification.

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